4-(1H-咪唑-1-基甲基)苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

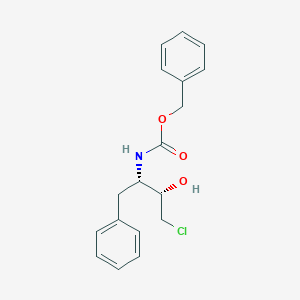

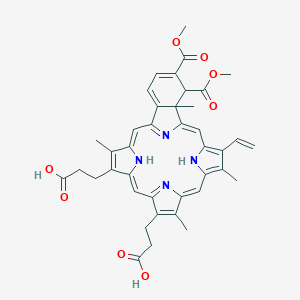

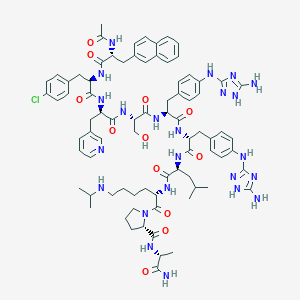

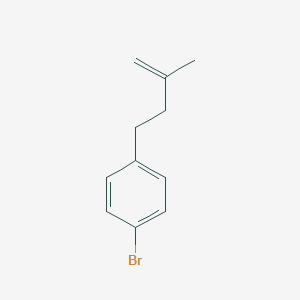

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known to be significant in the field of medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazole-containing compounds can be complex, involving multiple steps and requiring careful optimization of reaction conditions. For instance, the preparation of 1H-imidazol-1-yl-substituted carboxylic acids, which are structurally related to 4-(1H-imidazol-1-ylmethyl)benzoic acid, has been described using various starting materials and reaction pathways . The synthesis often involves the formation of an imidazole ring followed by the introduction of a carboxylic acid group. The distance between the imidazole and carboxylic acid groups is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring and its substituents. In the case of 4-(1H-imidazol-1-ylmethyl)benzoic acid, the imidazole ring is attached to a benzene ring via a methylene bridge. The spatial and electronic structure of similar molecules has been studied both theoretically and experimentally, revealing the importance of hydrogen bonding and stacking interactions in the formation of crystal structures .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines involves the reaction of 1H-benzo[d]imidazol-2-amine with α,β-unsaturated carbonyl compounds, showcasing the reactivity of the imidazole ring . Similarly, the synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids involves intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

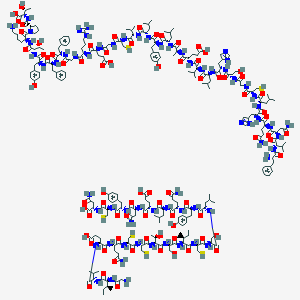

The physical and chemical properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride would be influenced by the presence of the imidazole ring and the carboxylic acid group. These functional groups can affect solubility, acidity, and the ability to form hydrogen bonds. Coordination polymers with 4-(1H-imidazol-1-yl) benzoic acid have been synthesized, demonstrating the ability of the imidazole ring to coordinate with metal ions and form extended structures . The photoluminescence properties of these coordination polymers also highlight the potential applications of imidazole derivatives in materials science .

科学研究应用

配位聚合物和结构多样性

研究表明,含有4-(1H-咪唑-1-基甲基)苯甲酸盐酸盐的化合物在与锌和镉等金属形成配位聚合物时表现出结构多样性。这些配位聚合物已经合成并分析其晶体结构和性质,揭示了各种网络结构和拓扑结构 (Ji et al., 2012)。

发光传感器用于离子检测

包括基于4-(1H-咪唑-1-基甲基)苯甲酸的咪唑衍生物已被开发为发光传感器。这些化合物在检测氰化物和汞离子方面特别有效,展示了在环境和分析化学中的潜力 (Emandi et al., 2018)。

吸附研究

已进行了涉及氮含化合物和苯衍生物(包括4-(1H-咪唑-1-基甲基)苯甲酸)在活性炭上的吸附研究。这些研究有助于了解吸附特性以及分子大小和水合能对吸附过程的影响 (Kharitonova et al., 2005)。

腐蚀抑制

基于咪唑的分子,包括4-(1H-咪唑-1-基甲基)苯甲酸的衍生物,已被研究其腐蚀抑制性能。这些化合物在保护钢铁等金属在酸性环境中特别有效,使它们在工业应用中具有价值 (Costa et al., 2021)。

安全和危害

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with skin, wash with plenty of soap and water. If it gets into eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

The primary targets of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a common component of many important biological molecules

Mode of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, which can lead to changes in cellular function .

Biochemical Pathways

Imidazole derivatives can participate in a wide range of biochemical processes, including the regulation of pH, as a component of histidine and histamine, and in the biosynthesis of nucleic acids .

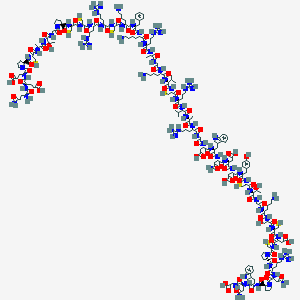

属性

IUPAC Name |

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTHHEXWAYFTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594524 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride | |

CAS RN |

135611-32-4 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)

![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)